molecular formula C16H22N2O5 B097886 Oxotremorine sesquifumarate CAS No. 17360-35-9

Oxotremorine sesquifumarate

Cat. No.: B097886
CAS No.: 17360-35-9
M. Wt: 322.36 g/mol
InChI Key: MJGFRCJYQMJRJH-WLHGVMLRSA-N
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Description

Oxotremorine sesquifumarate is a muscarinic acetylcholine receptor agonist. It is primarily used in scientific research to study the effects of muscarinic receptor activation. This compound is known for its ability to produce ataxia, tremor, and spasticity, which are symptoms similar to those seen in Parkinsonism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxotremorine sesquifumarate is synthesized by combining oxotremorine with fumaric acid. The reaction involves the formation of a sesquifumarate salt, which is achieved by reacting oxotremorine with 1.5 equivalents of fumaric acid under controlled conditions .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Oxotremorine sesquifumarate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxotremorine N-oxide, while reduction can produce oxotremorine .

Scientific Research Applications

Oxotremorine sesquifumarate is widely used in scientific research due to its ability to activate muscarinic acetylcholine receptors. Some of its applications include:

    Chemistry: Used as a tool to study the effects of muscarinic receptor activation on various chemical processes.

    Biology: Employed in studies to understand the role of muscarinic receptors in biological systems.

    Medicine: Used in research to develop new treatments for neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Properties

CAS No.

17360-35-9

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one

InChI

InChI=1S/C12H18N2O.C4H4O4/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;5-3(6)1-2-4(7)8/h1-2,5-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MJGFRCJYQMJRJH-WLHGVMLRSA-N

SMILES

C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN(C1)CC#CCN2CCCC2=O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O

Key on ui other cas no.

17360-35-9

Pictograms

Acute Toxic

Synonyms

1-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pyrrolidin-2-one sesquifumarate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Oxotremorine sesquifumarate?

A1: this compound is a potent muscarinic acetylcholine receptor agonist. It exerts its effects by mimicking the action of acetylcholine at these receptors, leading to a range of physiological responses depending on the receptor subtype and its location. [, , ] For example, in smooth muscle cells of the rabbit pulmonary artery, this compound induces contraction via M2 receptors. [] In rat urothelial cells, it causes an increase in intracellular calcium concentration through the activation of M1, M2, and M3 receptors, potentially leading to ATP release. [, ]

Q2: Does this compound interact with the central nervous system?

A2: Yes, this compound can cross the blood-brain barrier and exert central effects. Studies in mice have shown that atropine sulfate, a muscarinic receptor antagonist, can block the lethal effects of this compound, highlighting the involvement of central muscarinic receptors in its toxicity. [] Further research suggests that the compound may have a central nicotinic effect, potentially involving the release of catecholamines from the adrenal medulla. []

Q3: Are there any studies investigating the structure-activity relationship of this compound?

A3: While the provided research excerpts do not delve into specific structure-activity relationship studies for this compound, they do highlight the importance of its muscarinic receptor agonism for its observed effects. [, , ] Modifications to the structure of this compound that alter its binding affinity or efficacy at muscarinic receptors would likely impact its potency and selectivity, potentially leading to altered pharmacological and toxicological profiles. Further research focusing on synthesizing and evaluating structural analogs of this compound would be needed to fully elucidate the impact of structural modifications on its activity and selectivity.

Q4: How long do the effects of this compound last in vivo?

A4: The duration of action of this compound is dependent on several factors, including the dose administered, route of administration, and the specific physiological response being measured. Studies in mice have demonstrated that the duration of protection provided by atropine sulfate against the lethal effects of this compound is dose-dependent. [] This suggests that the duration of action of this compound itself is also likely to be influenced by the administered dose. Further research is needed to determine the precise pharmacokinetic and pharmacodynamic properties of this compound in different animal models and under various experimental conditions.

Q5: Are there any known antagonists or inhibitors of this compound's effects?

A5: Yes, as a muscarinic acetylcholine receptor agonist, this compound's effects can be antagonized by muscarinic receptor antagonists such as atropine. [, , ] This antagonism has been demonstrated in various experimental settings, including the prevention of this compound-induced lethality in mice [] and the blockade of its effects on intracellular calcium levels in rat urothelial cells. [] Understanding the interplay between this compound and muscarinic receptor antagonists is crucial for interpreting its pharmacological actions and potential therapeutic applications.

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